molecular formula C5FeK2N6O B1143843 dipotassium pentacyanonitrosylferrate CAS No. 14709-57-0

dipotassium pentacyanonitrosylferrate

Cat. No.: B1143843
CAS No.: 14709-57-0
M. Wt: 294.14 g/mol
InChI Key: OKUKPTPBWZBYSX-UHFFFAOYSA-N
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Description

Dipotassium pentacyanonitrosylferrate, also known as potassium nitroprusside, is a coordination compound with the formula K₂[Fe(CN)₅NO]. It is a dark red crystalline solid that is highly soluble in water. This compound is notable for its use in various chemical and medical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium pentacyanonitrosylferrate can be synthesized by reacting potassium ferrocyanide with nitric acid and potassium hydroxide. The reaction typically involves the following steps:

  • Dissolution of potassium ferrocyanide in water.
  • Addition of nitric acid to the solution, which leads to the formation of nitroprusside.
  • Neutralization of the solution with potassium hydroxide to precipitate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then crystallized and purified for various applications.

Chemical Reactions Analysis

Types of Reactions

Dipotassium pentacyanonitrosylferrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iron.

    Reduction: It can be reduced to form lower oxidation states of iron.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like ammonia, phosphines, and thiols.

Major Products Formed

    Oxidation: Formation of higher oxidation state iron complexes.

    Reduction: Formation of lower oxidation state iron complexes.

    Substitution: Formation of new coordination compounds with different ligands.

Scientific Research Applications

Dipotassium pentacyanonitrosylferrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in analytical chemistry for the detection of various ions and molecules.

    Biology: Employed in biochemical assays to study enzyme activities and other biological processes.

    Medicine: Used as a vasodilator in medical treatments to lower blood pressure.

    Industry: Applied in electroplating and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of dipotassium pentacyanonitrosylferrate involves the release of nitric oxide (NO), which is a potent vasodilator. The compound interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway results in the relaxation of smooth muscle cells and subsequent vasodilation.

Comparison with Similar Compounds

Similar Compounds

    Sodium pentacyanonitrosylferrate: Similar in structure but contains sodium instead of potassium.

    Copper pentacyanonitrosylferrate: Contains copper instead of iron.

    Nickel pentacyanonitrosylferrate: Contains nickel instead of iron.

Uniqueness

Dipotassium pentacyanonitrosylferrate is unique due to its high solubility in water and its ability to release nitric oxide efficiently. This makes it particularly useful in medical applications as a vasodilator and in analytical chemistry for detecting various substances.

Biological Activity

Dipotassium pentacyanonitrosylferrate, commonly referred to as potassium nitroprusside, is a coordination compound that serves multiple roles in both biological and industrial applications. Its primary biological activity is attributed to its ability to release nitric oxide (NO), a potent vasodilator, influencing various physiological processes.

  • Chemical Formula : K₂[Fe(CN)₅NO]
  • Molecular Weight : 297.95 g/mol
  • Appearance : Dark red to blackish-brown crystalline powder

The biological effects of this compound are primarily mediated through the release of nitric oxide. Upon administration, it dissociates to liberate NO, which activates guanylate cyclase in vascular smooth muscle cells. This activation increases intracellular levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation.

Biological Activity Overview

  • Vasodilation : this compound is well-known for its rapid vasodilatory effects, making it a critical agent in treating hypertensive emergencies and managing acute heart failure.
  • Antihypertensive Effects : It reduces peripheral vascular resistance, thereby lowering blood pressure effectively.
  • Cellular Mechanisms : It inhibits the proliferation of vascular smooth muscle cells, contributing to its therapeutic effects in cardiovascular diseases.

In Vitro Studies

  • A study demonstrated that this compound effectively dilated arterioles and venules, confirming its role as a potent vasodilator in isolated tissue preparations .
  • Another investigation highlighted its use in biochemical assays for studying enzyme activities, showcasing its versatility beyond cardiovascular applications .

In Vivo Studies

  • In animal models, administration of this compound (5 mg/kg) significantly reduced intestinal ischemia-reperfusion injury, indicating protective effects on tissues subjected to oxidative stress .
  • Clinical case reports have documented its efficacy in managing acute hypertensive crises, providing rapid blood pressure control in emergency settings .

Comparative Analysis with Related Compounds

Below is a comparison of this compound with similar compounds:

CompoundVasodilatory EffectPrimary UseMechanism of Action
This compound StrongHypertensive emergenciesNO release leading to cGMP increase
Sodium Pentacyanonitrosylferrate StrongSimilar usesSimilar mechanism
Copper Pentacyanonitrosylferrate ModerateLess common in clinical settingsDifferent metal center

Safety and Toxicology

While this compound is effective as a vasodilator, it is important to note potential toxicological effects:

  • It can produce cyanide as a metabolite; thus monitoring is essential during administration.
  • Adverse effects may include hypotension and tachyphylaxis with prolonged use .

Properties

CAS No.

14709-57-0

Molecular Formula

C5FeK2N6O

Molecular Weight

294.14 g/mol

IUPAC Name

dipotassium;azanylidyneoxidanium;iron(2+);pentacyanide

InChI

InChI=1S/5CN.Fe.2K.NO/c5*1-2;;;;1-2/q5*-1;+2;3*+1

InChI Key

OKUKPTPBWZBYSX-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[K+].[K+].[Fe+2]

Synonyms

dipotassium pentacyanonitrosylferrate

Origin of Product

United States

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